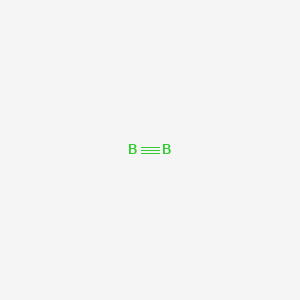

Diboron

説明

Diborane, also known as boroethane and diboron hexahydride, is a chemical compound consisting of boron and hydrogen atoms with a molecular formula of B2H6 . It is a highly unstable substance at room temperature with a sweet odor .

Synthesis Analysis

Diborane can be synthesized through various methods. Most preparations involve reactions of hydride donors with boron halides or alkoxides . The industrial synthesis of diborane involves the reduction of BF3 by sodium hydride (NaH), lithium hydride (LiH), or lithium aluminium hydride (LiAlH4) . More recently, several types of unsymmetrical diboron reagents have been synthesized and applied in these borylation reactions, allowing for complementary chemo- and regioselectivity .Molecular Structure Analysis

The structure of the diborane molecule consists of four hydrogen atoms and two boron atoms lying in the same plane. In between these planes, there are two dividing atoms of hydrogen. The boron atom is known to be sp3 hybridised and has four hybrid orbitals .Chemical Reactions Analysis

Diborane reacts with ionic hydrides to form metal borohydrides. When treated with ammonia, diborane forms borazole at higher temperatures. Diborane, in the presence of an ether solvent, adds to alkenes and alkynes at room temperature . It also reacts with air or oxygen at room temperature, but it gives B2O3 together with large amounts of energy in impure form .Physical And Chemical Properties Analysis

Diborane is a colorless, highly flammable gas at room temperature. It ignites rapidly in moist air when present in high concentrations. It emits a sweet scent. With a boiling point of approximately 180 K, diborane is a toxic gas .科学的研究の応用

Synthesis and Structural Applications : Diboron(4) compounds have evolved from being a structural curiosity to a synthetic workhorse in chemistry. Over the past two decades, they have been extensively explored for their interesting structural features and reaction patterns. These compounds are prominently used in metal-catalyzed and metal-free methodologies for the formation of boron-carbon bonds and other processes (Neeve et al., 2016).

NMR Spectroscopy and Electronic Structure Analysis : Diboron compounds are valuable in β-boration reactions, with their reactivity largely influenced by the nature of the boron-boron bond. Solid-state NMR spectroscopy, particularly 11B NMR, has been used to experimentally characterize the boron-boron bond, providing valuable insights into the electronic structure of these compounds (Perras & Bryce, 2014).

Optoelectronic Applications : Salicylaldimine-based diboron complexes have been synthesized and characterized, with their photophysical and electrochemical properties suggesting potential applications in the manufacture of optoelectronic devices (Dhanunjayarao et al., 2014).

Electroluminescent Device Development : Diboron-contained ladder-type pi-conjugated compounds have been designed and synthesized. Their properties, including high thermal stability and solid-state fluorescence, make them suitable candidates for use in electroluminescent devices (Zhang et al., 2009).

Catalytic Applications : Diboron has been identified as an efficient and environmentally benign reducing reagent for reductive coupling reactions. This enables high-efficiency nickel-catalyzed reductive tetramerization of alkynes (Zhang et al., 2015).

Synthetic Chemistry : Diboron compounds have been used as catalysts for the synthesis of aryl amides by catalytic condensation of aromatic carboxylic acids with amines. This represents an attractive approach for amide synthesis without requiring stoichiometric or additional dehydrating agents (Sawant et al., 2018).

Water Treatment : Nano-scale diboron trioxide/titanium dioxide has been used for copper removal from aqueous solutions, highlighting its potential in environmental remediation applications (Al-Rashdi et al., 2012).

Study of Reaction Mechanisms : Detailed studies on diboron(4) compounds have provided insights into their structures and reactivities, especially in reactions with N-heterocyclic carbenes. This helps in understanding the stability of NHC adducts and B-B bond activation in general (Eck et al., 2017).

Hydrogenation Reactions : Diboron compounds have been shown to promote the reduction of water with dihydrogen formation, demonstrating their use in selective reductions of alkynes and alkenes, and hydrogen-deuterium exchange reactions (Flinker et al., 2017).

Safety And Hazards

将来の方向性

In the past decades, borylation reactions have received extensive research interest and have developed into effective tools in the synthesis of versatile organoboron compounds. Boranes and symmetrical diboron compounds are commonly utilized as borylating reagents in these transformations, especially in the borylation reactions of unsaturated bonds .

特性

InChI |

InChI=1S/2BH/h2*1H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHPLFFGWZKAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH].[BH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

23.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boranylidyneborane | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。